1,2,4,5-Tetrabromo-3,6-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrabromo-3,6-difluorobenzene is an aromatic compound with the molecular formula C6Br4F2 and a molecular weight of 429.68 g/mol . This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to a benzene ring, making it a highly halogenated derivative of benzene. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,4,5-Tetrabromo-3,6-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 1,2,4,5-tetrafluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form less halogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrabromo-3,6-difluorobenzene exerts its effects is primarily through halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on other molecules, influencing their chemical reactivity and stability. These interactions are crucial in various applications, including crystal engineering and molecular recognition .
Comparison with Similar Compounds
1,2,4,5-Tetrabromo-3,6-difluorobenzene can be compared with other similar compounds such as:
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has methyl groups instead of fluorine atoms, resulting in different chemical properties and reactivity.
1,3,4,5-Tetrabromo-2,6-difluorobenzene: A positional isomer with bromine and fluorine atoms in different positions on the benzene ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and makes it suitable for specialized applications.
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4F2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJBNHRCBJBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.